molecular formula C12H17N3O3 B3328589 3-[(Dimethylcarbamoyl)amino]phenyl dimethylcarbamate CAS No. 4939-59-7

3-[(Dimethylcarbamoyl)amino]phenyl dimethylcarbamate

Cat. No.: B3328589
CAS No.: 4939-59-7
M. Wt: 251.28 g/mol
InChI Key: OVKYUFXUYVJDDU-UHFFFAOYSA-N
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Description

3-[(Dimethylcarbamoyl)amino]phenyl dimethylcarbamate is an organic compound with the molecular formula C12H17N3O3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of both dimethylcarbamoyl and phenyl dimethylcarbamate groups, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylcarbamoyl)amino]phenyl dimethylcarbamate typically involves the carbamoylation of aromatic amines. One common method is the reaction of aniline derivatives with dimethyl carbonate in the presence of a catalyst. This reaction is carried out under controlled temperature and pressure conditions to achieve high yields and selectivity .

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous flow systems. These systems utilize solid catalysts such as Fe2O3/SiO2 or Fe2O3/CoO/NiO/SiO2 to facilitate the reaction. The process is designed to be environmentally friendly, avoiding the use of hazardous materials like phosgene .

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylcarbamoyl)amino]phenyl dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines .

Scientific Research Applications

3-[(Dimethylcarbamoyl)amino]phenyl dimethylcarbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Dimethylcarbamoyl)amino]phenyl dimethylcarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The pathways involved in its action are complex and depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Dimethylcarbamoyl)amino]phenyl methylcarbamate
  • 3-[(Dimethylcarbamoyl)amino]phenyl ethylcarbamate
  • 3-[(Dimethylcarbamoyl)amino]phenyl propylcarbamate

Uniqueness

Compared to similar compounds, 3-[(Dimethylcarbamoyl)amino]phenyl dimethylcarbamate exhibits unique properties due to the presence of both dimethylcarbamoyl and phenyl dimethylcarbamate groups.

Properties

IUPAC Name

[3-(dimethylcarbamoylamino)phenyl] N,N-dimethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-14(2)11(16)13-9-6-5-7-10(8-9)18-12(17)15(3)4/h5-8H,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKYUFXUYVJDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC(=CC=C1)OC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20984156
Record name N'-{3-[(Dimethylcarbamoyl)oxy]phenyl}-N,N-dimethylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20984156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6557-01-3
Record name N'-{3-[(Dimethylcarbamoyl)oxy]phenyl}-N,N-dimethylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20984156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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